molecular formula C21H17FN2O3 B2841481 N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-1-naphthamide CAS No. 954617-08-4

N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-1-naphthamide

Cat. No.: B2841481
CAS No.: 954617-08-4
M. Wt: 364.376
InChI Key: FBPWQTPKRIOQND-UHFFFAOYSA-N
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Description

“N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-1-naphthamide” is a complex organic compound. It contains a fluorophenyl group, an oxazolidinone group, a naphthamide group, and a methyl group. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxazolidinone ring and the fluorophenyl group could potentially influence the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The oxazolidinone ring, for example, might be susceptible to reactions with nucleophiles or bases. The fluorine atom on the phenyl ring could potentially be replaced by other groups in a nucleophilic aromatic substitution reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the fluorophenyl group could potentially increase the compound’s lipophilicity, influencing its solubility and stability .

Scientific Research Applications

Overview

The compound N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-1-naphthamide, while not directly identified in the literature, shares structural similarities with compounds studied for various scientific applications. These include the development of selective inhibitors, the investigation of photovoltaic properties, neuroimaging techniques in Alzheimer's disease, chromatographic enantioseparation, and the evaluation of novel derivatives for therapeutic purposes. The following sections delve into research areas related to compounds with structural resemblances or functionalities that hint at potential applications for the specified compound.

Selective Inhibitors Development

Research into methoxytetrahydropyrans, a new series of selective and orally potent 5-lipoxygenase inhibitors, illustrates the pursuit of compounds with enhanced selectivity and potency for therapeutic applications. These studies aim to improve oral potency and reduce lipophilicity without compromising effectiveness, showcasing the potential of structurally related compounds in inflammation and other conditions where leukotrienes play a role (Crawley et al., 1992).

Photovoltaic Properties Enhancement

The design of new molecules for enhanced photovoltaic properties, incorporating central Naphthalene Di-Imide fragments with different end capped acceptors, highlights the role of structural innovation in improving solar cell efficiencies. These studies contribute to the development of materials with better absorption strength and open circuit voltages, indicating the relevance of chemical structure modifications in advancing solar technology (Ali et al., 2020).

Alzheimer's Disease Neuroimaging

The utilization of radiolabeled compounds for neuroimaging in Alzheimer's disease patients offers insights into the localization and load of neurofibrillary tangles and beta-amyloid plaques. This research underscores the potential of structurally related compounds in developing noninvasive techniques for diagnostic assessments and monitoring therapeutic responses in neurodegenerative diseases (Shoghi-Jadid et al., 2002).

Chromatographic Enantioseparation

Investigations into the optical resolution of carboxylic acid enantiomers through chromatographic methods with sensitive detection techniques emphasize the importance of chiral compounds in analytical chemistry. These studies highlight the utility of structurally specific compounds in achieving enantioseparation, essential for pharmaceutical and chemical research (Toyo’oka et al., 1992).

Therapeutic Potential Evaluation

Research on heterocyclic novel derivatives, including oxadiazole and pyrazole, for toxicity assessment, tumor inhibition, and anti-inflammatory actions showcases the exploration of new compounds for diverse therapeutic applications. Such studies indicate the ongoing search for compounds with specific binding affinities and biological activities, potentially relevant to this compound and its analogs (Faheem, 2018).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety measures should always be taken when working with chemicals, including the use of personal protective equipment and working in a well-ventilated area .

Future Directions

The future research directions for this compound could include further studies on its synthesis, properties, and potential applications. It could also be interesting to investigate its biological activity and potential uses in fields like medicine or materials science .

Properties

IUPAC Name

N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O3/c22-15-8-10-16(11-9-15)24-13-17(27-21(24)26)12-23-20(25)19-7-3-5-14-4-1-2-6-18(14)19/h1-11,17H,12-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPWQTPKRIOQND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC=C(C=C2)F)CNC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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